molecular formula C11H20N2O5S B13396854 (R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid

(R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid

Cat. No.: B13396854
M. Wt: 292.35 g/mol
InChI Key: HLCTYBOTPCIHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid is a compound that features a combination of functional groups, including an acetamidomethylthio group and a tert-butoxycarbonylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetamidomethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamidomethylthio group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the acetamidomethylthio group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetamidomethylthio group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethylthio group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The tert-butoxycarbonyl group serves as a protective group, which can be removed under specific conditions to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

    ®-3-[(Acetamidomethyl)thio]-2-amino-propanoic Acid: Lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.

    ®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]butanoic Acid: Contains an additional carbon in the backbone, which can affect its chemical properties and biological activity.

Uniqueness

®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid is unique due to the presence of both the acetamidomethylthio and tert-butoxycarbonylamino groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCTYBOTPCIHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.